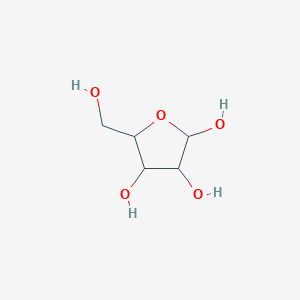

Pentofuranose

Übersicht

Beschreibung

Pentofuranose is the furanose form of any pentose.

Wissenschaftliche Forschungsanwendungen

Chemo-enzymatic Synthesis : Pentofuranose-1-phosphates (Pentose-1Ps) are synthesized using thermostable nucleoside phosphorylases, providing an environmentally-friendly method for producing modified Pentose-1Ps, which are important building blocks for modified nucleosides (Kamel et al., 2018).

Structural Analysis : The compound 1,2-O-Isopropylidene-β-d-lyxo-furanose has been analyzed for its conformation, revealing that the this compound ring has a twisted conformation and participates in an infinite network of O—H⋯ O bonds (Doboszewski & Nazarenko, 2020).

Biocatalytic Routes : 4-C-hydroxymethyl-alpha-D-pentofuranose serves as a sugar core in lipase-catalyzed transformations to construct macromers with exceptional control of substituent placement around the carbohydrate core, enabling the generation of unique macromers and heteroarm stars (Kumar & Gross, 2002).

Selective Synthesis : A selective formose reaction can produce 3-C-(hydroxymethyl)this compound with high selectivity, a crucial advancement in the efficient synthesis of this compound (Shigemasa et al., 1981).

Synthesis of Bicyclic Ribonucleosides : this compound derivatives are utilized in the synthesis of LNA monomers with different configurations, contributing to the development of nucleoside analogs (Gao Jing-jin, 2014).

Glycosylamine Synthesis : this compound hemiacetals efficiently react with amines in the presence of a Lewis acid, yielding glycosylamine derivatives crucial for developing nitrogen-containing natural products and carbohydrate mimetics (Liautard et al., 2008).

Phospha Sugar Derivatives : Novel this compound analogs of phospha sugar derivatives are synthesized, starting from 1-phenyl-2-phospholene 1-oxide, highlighting the compound's versatility in creating structurally diverse molecules (Yamashita et al., 2002).

Synthesis of Deoxyheptoses : Propargylation of this compound aldehydes is used to yield homopropargylic alcohols, serving as substrates for the synthesis of 6-deoxyheptoses, an important class of carbohydrates (Pakulski & Zamojski, 1997).

Allosteric Effectors of Hemoglobin : Perphosphorylated pentofuranoses are investigated as potential allosteric effectors of hemoglobin, aiming to improve oxygen release from human hemoglobin (Fylaktakidou et al., 2011).

Oxepane Nucleic Acids (ONAs) : this compound is replaced with a seven-membered sugar ring in the synthesis of ONAs, which show increased resistance toward nuclease degradation compared to natural DNA and have implications for understanding the structure and function of alternative genetic systems (Sabatino & Damha, 2007).

Eigenschaften

IUPAC Name |

5-(hydroxymethyl)oxolane-2,3,4-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFHBZSHGGEWLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50865141 | |

| Record name | Pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

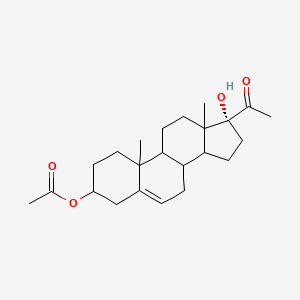

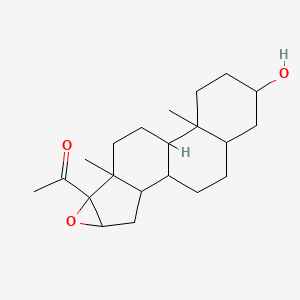

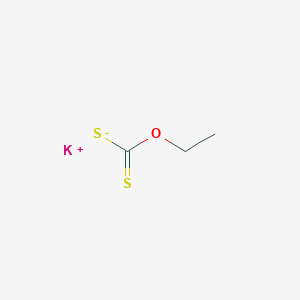

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyridinium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-ethyl-, iodide](/img/structure/B7775981.png)

![Quinolinium, 1-ethyl-2-[(1-ethyl-2(1H)-quinolinylidene)methyl]-, iodide](/img/structure/B7775985.png)

![4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]phenol](/img/structure/B7776016.png)

![N-(2-{[imino(3-nitrophenyl)methyl]amino}ethyl)-3-nitrobenzenecarboximidamide dihydrochloride](/img/structure/B7776029.png)